Norlevo Mepromazine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

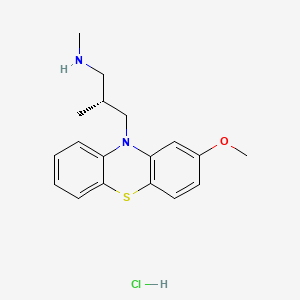

Norlevo Mepromazine Hydrochloride is a compound with the molecular formula C18H23ClN2OS . It is also known by other names such as N-Demethyllevomepromazine Hydrochloride and (2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride . It is used as an oral emergency contraceptive .

Molecular Structure Analysis

The molecular structure of Norlevo Mepromazine Hydrochloride can be represented by the following InChI string:InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H/t13-;/m1./s1 . The molecular weight of the compound is 350.9 g/mol . Physical And Chemical Properties Analysis

Norlevo Mepromazine Hydrochloride has a molecular weight of 350.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 350.1219622 g/mol .Wissenschaftliche Forschungsanwendungen

Given the absence of specific information on "Norlevo Mepromazine Hydrochloride," I will provide an overview of the scientific research applications related to Mepromazine (as a representative of phenothiazines) and its potential implications in various fields based on available literature on similar compounds.

Mepromazine and Phenothiazines in Research

Neuroscience and Psychopharmacology : Phenothiazines, including Mepromazine, have been extensively studied for their antipsychotic properties. These compounds are known to block dopamine receptors in the brain, which can be useful for treating conditions like schizophrenia and bipolar disorder. Research into these drugs has provided insights into the neurotransmitter systems involved in psychiatric disorders (Girgis, Zoghbi, Javitt, & Lieberman, 2019).

Antimicrobial and Antiviral Research : Recent studies have explored the potential antiviral and antimicrobial activities of phenothiazines, suggesting that these drugs could inhibit viral replication and bacterial growth. This research avenue could lead to the development of new therapies for infectious diseases, highlighting the versatility of phenothiazines beyond their psychiatric applications (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Cancer Research : Phenothiazines have also shown promise in cancer research, with some studies indicating that these compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and have potential as adjuvant therapy in cancer treatment. This research suggests a potential role for phenothiazines, including compounds like Mepromazine, in oncology (Otręba & Kośmider, 2020).

Wirkmechanismus

Target of Action

Norlevo Mepromazine Hydrochloride, also known as Levomepromazine, is a phenothiazine neuroleptic drug . It primarily targets dopamine receptors in the brain, particularly D2 and D3 receptors . It also interacts with 5-HT2 receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .

Mode of Action

Levomepromazine’s antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain . By blocking these receptors, it prevents them from becoming over-stimulated, thereby helping to control psychotic illnesses . In addition, its binding to 5-HT2 receptors may also play a role .

Biochemical Pathways

It is known that the drug’s action on dopamine and 5-ht2 receptors can influence several neurotransmitter systems and thus affect various biochemical pathways .

Pharmacokinetics

Levomepromazine has a bioavailability of approximately 50-60% . It is metabolized in the liver and has an elimination half-life of about 20 hours . The drug is excreted in feces and urine, with only 1% of the drug excreted unchanged . These ADME properties impact the drug’s bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of Levomepromazine’s action include the regulation of mood, behavior, and cognition due to its antagonistic effects on dopamine and 5-HT2 receptors . It is used to manage schizophrenia and manic phases of bipolar disorder . It also has strong analgesic, hypnotic, and antiemetic properties .

Action Environment

The action, efficacy, and stability of Levomepromazine can be influenced by various environmental factors. For instance, patients with certain cardiovascular diseases or severe hepatic impairment and/or renal impairment need careful monitoring due to the risk of accumulation . Furthermore, the drug’s effects can be influenced by the patient’s metabolic state and other concurrent medications .

Eigenschaften

IUPAC Name |

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H/t13-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSHLCFVEORDPG-BTQNPOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721479 |

Source

|

| Record name | (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norlevo Mepromazine Hydrochloride | |

CAS RN |

61733-92-4 |

Source

|

| Record name | (2R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.